Cas no 1215007-80-9 (4,7-Di(naphthalen-1-yl)-1,10-phenanthroline)

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline structure
1215007-80-9 structure
Product Name:4,7-Di(naphthalen-1-yl)-1,10-phenanthroline
CAS No:1215007-80-9
MF:C32H20N2
MW:432.514607429504
CID:1090148
PubChem ID:20596671
Update Time:2025-11-02

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline Chemical and Physical Properties

Names and Identifiers

    • 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline
    • 4,7-dinaphthalen-1-yl-1,10-phenanthroline
    • CS-0203323
    • 4,7-DiM-tolyl-1,10-phenanthroline
    • SCHEMBL3355931
    • 1215007-80-9
    • DTXSID70609009
    • A926894
    • Inchi: 1S/C32H20N2/c1-3-11-23-21(7-1)9-5-13-25(23)27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)26-14-6-10-22-8-2-4-12-24(22)26/h1-20H
    • InChI Key: LECYNBGOOARXEX-UHFFFAOYSA-N
    • SMILES: N1C=CC(C2=CC=CC3C=CC=CC2=3)=C2C=CC3C(C=12)=NC=CC=3C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 432.16300
  • Monoisotopic Mass: 432.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 2
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.2
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78000
  • LogP: 8.42340

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline Security Information

  • Storage Condition:Sealed in dry,2-8°C

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline Pricemore >>

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4,7-Di(naphthalen-1-yl)-1,10-phenanthroline Production Method

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline Related Literature

Additional information on 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline

Comprehensive Overview of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline (CAS No. 1215007-80-9): Properties, Applications, and Industry Trends

4,7-Di(naphthalen-1-yl)-1,10-phenanthroline (CAS No. 1215007-80-9) is a highly specialized organic compound that has garnered significant attention in advanced material science and optoelectronic research. This aromatic heterocyclic molecule features a phenanthroline core substituted with two naphthalene groups, resulting in unique photophysical properties that make it invaluable for cutting-edge applications. Researchers and manufacturers frequently search for terms like "phenanthroline derivatives synthesis," "organic light-emitting diode (OLED) materials," and "electron transport layer compounds" when investigating this chemical.

The compound's extended π-conjugated system contributes to its exceptional charge transport characteristics, a feature that has become increasingly important with the global push toward energy-efficient display technologies. As the demand for flexible electronics and next-generation OLED displays grows (projected to reach $80 billion by 2026), 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline has emerged as a promising candidate for hole-blocking layers and electron injection materials. Recent studies have explored its potential in thermally activated delayed fluorescence (TADF) systems, addressing the industry's need for high-efficiency emitters.

From a synthetic chemistry perspective, this compound exemplifies the growing trend toward tailored molecular architectures for specific electronic functions. The naphthyl substituents enhance both thermal stability (decomposition temperature >400°C) and film-forming properties, critical factors for vacuum deposition processes in device fabrication. Analytical techniques such as cyclic voltammetry reveal reversible redox behavior, while UV-Vis spectroscopy shows strong absorption in the 300-400 nm range with fluorescence emission tunable through molecular engineering.

The commercial significance of 4,7-Di(naphthalen-1-yl)-1,10-phenanthroline is reflected in patent filings related to organic photovoltaics and quantum dot sensitized solar cells. With the renewable energy sector expanding rapidly, researchers are investigating its role in excitonic management and as a surface modifier for perovskite materials. These applications align with frequent search queries about "organic semiconductor materials" and "molecular design for energy conversion," highlighting the compound's relevance to current scientific priorities.

Quality control parameters for CAS 1215007-80-9 typically include HPLC purity (>99%), residual solvent analysis, and detailed spectroscopic characterization. The compound's stability under ambient conditions makes it suitable for standard laboratory handling, though storage under inert atmosphere is recommended for long-term preservation. As the field of molecular electronics advances, derivatives of this phenanthroline-based scaffold continue to inspire innovations in supramolecular chemistry and nanoscale device engineering.

Environmental considerations have prompted studies into the biodegradation pathways of such polycyclic aromatic systems, with particular attention to their persistence and potential ecotoxicological profiles. This aligns with growing industry emphasis on green chemistry principles and sustainable material development. Future research directions may explore the compound's utility in bioimaging probes or as metal coordination ligands for catalytic applications, expanding its versatility beyond traditional optoelectronic applications.

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